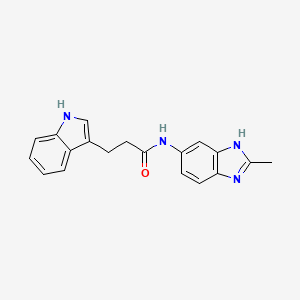![molecular formula C21H19Cl2N3O3 B12177459 2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12177459.png)
2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, which includes a dichlorophenoxy group and an indole moiety, suggests potential biological activity and utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.
Coupling with indole derivative: The dichlorophenoxy intermediate is then coupled with an indole derivative, such as 1H-indole-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the final product: The resulting intermediate is then reacted with piperazine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone would depend on its specific biological target. Potential mechanisms may include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
1-(2,4-dichlorophenoxy)-3-(1H-indol-2-yl)propan-2-one: A compound with a similar structure but different biological activity.
属性
分子式 |
C21H19Cl2N3O3 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-15-5-6-19(16(23)12-15)29-13-20(27)25-7-9-26(10-8-25)21(28)18-11-14-3-1-2-4-17(14)24-18/h1-6,11-12,24H,7-10,13H2 |
InChI 键 |
LNGKRLZLFZPAPE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12177387.png)

![N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]](/img/structure/B12177396.png)
![4-chloro-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177397.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177401.png)
![N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177404.png)
![2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12177406.png)
![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12177407.png)
![tert-butyl (2-{[(1-benzyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12177412.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12177422.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12177435.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B12177454.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12177471.png)
